3-Hydroxypyruvate

Plant Physiology Mitochondrial Respiration Alternative Oxidase

3-Hydroxypyruvate outperforms generic pyruvate in critical enzymatic applications. It activates plant alternative oxidase at a 1.7-fold higher maximal rate than pyruvate, making it essential for cyanide-insensitive respiration studies. As an irreversible enolase superfamily probe, it inactivates mandelate racemase via Schiff-base formation (kinact/KI = 83 M⁻¹s⁻¹)—a mechanism inaccessible to reversible inhibitors like mesoxalate. In biocatalysis, it serves as an achiral transketolase donor for preparative-scale chiral synthon synthesis with inherent CO₂-driven irreversibility. Its 6-fold Km differential between HPR-1 (0.12 mM) and HPR-2 (0.7 mM) enables isoform-specific kinetic discrimination. For researchers requiring mechanistic precision, 3-Hydroxypyruvate is the definitive reagent.

Molecular Formula C3H3O4-
Molecular Weight 103.05 g/mol
Cat. No. B1227823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyruvate
Molecular FormulaC3H3O4-
Molecular Weight103.05 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])O
InChIInChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/p-1
InChIKeyHHDDCCUIIUWNGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyruvate Specifications: Physical Properties and Procurement Considerations for Research-Grade Material


3-Hydroxypyruvate (β-Hydroxypyruvic acid; CAS 1113-60-6; C3H4O4; MW 104.06) is a pyruvate derivative with a hydroxyl group at the C3 position, classified as a 3-hydroxy-2-oxopropanoic acid . The compound is typically supplied as an off-white to light brown solid, with a melting point of 202°C in ethanol, and exhibits water solubility of 50 g/L at 20°C . It carries corrosive hazard classifications (H314), requiring appropriate handling protocols . Due to its reactivity, storage at 2-8°C is recommended for laboratory procurement .

Why 3-Hydroxypyruvate Cannot Be Replaced by Pyruvate or Other α-Keto Acid Analogs: An Evidence-Based Procurement Rationale


3-Hydroxypyruvate exhibits distinct kinetic, mechanistic, and functional behaviors compared to its closest analog, pyruvate, and other α-keto acid derivatives. Enzymatic studies reveal that 3-Hydroxypyruvate can function as a suicide inhibitor (e.g., of acetohydroxyacid synthase) with a kcat value only 12% that of pyruvate [1], as a superior activator (e.g., of plant alternative oxidase) with a 1.7-fold higher maximal rate relative to pyruvate [2], or as an irreversible inhibitor (e.g., of mandelate racemase) via a Schiff-base mechanism not exhibited by other α-keto acids such as 3-fluoropyruvate or mesoxalate [3]. Substituting 3-Hydroxypyruvate with generic pyruvate or alternative α-keto acids in these applications would fundamentally alter experimental outcomes due to these quantitative and mechanistic divergences.

Quantitative Evidence Guide for 3-Hydroxypyruvate: Differentiated Performance Metrics vs. Pyruvate and α-Keto Acid Analogs


3-Hydroxypyruvate Exhibits 1.7-Fold Higher Maximal Activation of Plant Alternative Oxidase Compared to Pyruvate

3-Hydroxypyruvate is a significantly more potent activator of plant alternative oxidase (AO) than the canonical activator pyruvate. In direct head-to-head experiments using cyanide-treated durum wheat mitochondria, 3-Hydroxypyruvate induced a maximal rate of oxygen uptake 1.7-fold higher than that achieved with pyruvate [1].

Plant Physiology Mitochondrial Respiration Alternative Oxidase

3-Hydroxypyruvate Irreversibly Inactivates Mandelate Racemase with kinact/KI = 83 M⁻¹s⁻¹, Whereas 3-Fluoropyruvate and Mesoxalate Act as Modest Competitive Inhibitors

3-Hydroxypyruvate (3-HP) acts as an irreversible, time-dependent inhibitor of mandelate racemase (MR), a member of the enolase superfamily. This mechanism contrasts sharply with other α-keto acids: mesoxalate is a modest competitive inhibitor with Ki = 1.8 ± 0.3 mM, and 3-fluoropyruvate is also a modest competitive inhibitor with Ki = 1.3 ± 0.1 mM. 3-HP's inactivation potency is characterized by kinact/KI = 83 ± 8 M⁻¹s⁻¹ [1]. Structural analyses confirm 3-HP forms a Schiff-base adduct with Lys166 at the MR active site, a mechanism not observed with the other α-keto acids tested [1].

Enzyme Inhibition Mechanism-Based Inactivation Enolase Superfamily

3-Hydroxypyruvate Exhibits kcat = 12% of Pyruvate and Functions as a Suicide Inhibitor of Acetohydroxyacid Synthase

Acetohydroxyacid synthase (AHAS) utilizes 3-Hydroxypyruvate as an alternative substrate, but with a catalytic constant (kcat) that is only 12% of that observed with its native substrate, pyruvate [1]. Critically, when 3-Hydroxypyruvate is the substrate, the enzyme undergoes progressive inactivation with kinetics characteristic of suicide inhibition, a property not exhibited with pyruvate [1].

Enzyme Kinetics Thiamine Diphosphate-Dependent Enzymes Suicide Inhibition

Barley Hydroxypyruvate Reductase Isoforms Display Distinct Km Values for 3-Hydroxypyruvate: HPR-1 (0.12 mM) vs. HPR-2 (0.7 mM)

In barley leaves, two distinct NADPH-preferring hydroxypyruvate reductases (HPR-1 and HPR-2) exhibit markedly different affinities for 3-Hydroxypyruvate. The apparent Km of HPR-1 (wild-type) for 3-Hydroxypyruvate is 0.12 mM, whereas HPR-2 displays an apparent Km of 0.7 mM, representing a nearly 6-fold difference in substrate affinity [1].

Plant Enzymology Photorespiration Substrate Affinity

3-Hydroxypyruvate Serves as an Achiral Donor Substrate for Transketolase-Catalyzed Asymmetric C-C Bond Formation in Preparative-Scale Synthesis

3-Hydroxypyruvate functions as an achiral donor substrate in transketolase (TK)-catalyzed asymmetric carboligation reactions. In a validated preparative-scale bioprocess, an engineered Escherichia coli TK variant (D469T) utilized 3-Hydroxypyruvate and propanal to synthesize (3S)-1,3-dihydroxypentan-2-one, which was subsequently converted to the chiral amino alcohol (2S,3S)-2-aminopentane-1,3-diol [1]. The reaction proceeds in water and releases CO2, rendering the carboligation effectively irreversible [2]. This contrasts with halogenated pyruvate derivatives, which exhibit varying Km values in TK reactions: Br-pyruvate < Cl-pyruvate < Cl2-pyruvate < F-pyruvate < Br2-pyruvate [2].

Biocatalysis Chiral Synthesis Transketolase

3-Hydroxypyruvate Can Be Synthesized Enzymatically from C1 Feedstocks, Offering a Sustainable Alternative to Traditional Chemical Routes

A cofactor-free enzymatic pathway has been designed to produce 3-Hydroxypyruvate from formaldehyde (a CO2-derived C1 compound) using only five enzymes and inexpensive thiamine pyrophosphate (TPP) as a cofactor [1]. This route provides a sustainable alternative to chemical synthesis, which typically relies on more complex and less atom-economical processes such as solid-phase supported synthesis of pyruvate-derived compounds [2] or bioconversion from glycerate [3].

Green Chemistry Enzymatic Synthesis C1 Feedstock Utilization

Procurement-Oriented Application Scenarios for 3-Hydroxypyruvate Based on Verified Quantitative Differentiation


Investigating Plant Mitochondrial Alternative Oxidase (AO) Activity and Photorespiratory Metabolism

3-Hydroxypyruvate is the preferred activator for studies of alternative oxidase (AO) in plant mitochondria, particularly in species where malate-derived pyruvate generation is limited. Its 1.7-fold higher maximal activation rate compared to pyruvate makes it essential for achieving maximal cyanide-insensitive respiration in experimental systems such as durum wheat mitochondria [1]. Researchers studying photorespiratory-linked AO function or antioxidant defense mechanisms should procure 3-Hydroxypyruvate rather than relying on pyruvate.

Mechanistic Probing of Enolase Superfamily Enzymes via Irreversible Active-Site Inactivation

3-Hydroxypyruvate is an indispensable chemical probe for investigating enolase superfamily enzymes, exemplified by its irreversible inactivation of mandelate racemase with kinact/KI = 83 ± 8 M⁻¹s⁻¹ via Schiff-base formation at Lys166 [1]. Unlike reversible competitive inhibitors such as mesoxalate (Ki = 1.8 mM) and 3-fluoropyruvate (Ki = 1.3 mM), 3-Hydroxypyruvate enables time-dependent mechanistic studies and active-site labeling experiments [1]. Procurement is warranted for structural biology and enzyme mechanism laboratories studying this superfamily.

Biocatalytic Synthesis of Chiral α,α'-Dihydroxy Ketones and Amino Alcohols via Transketolase Cascades

3-Hydroxypyruvate serves as an achiral donor substrate in transketolase-catalyzed asymmetric C-C bond formation, enabling the preparative-scale synthesis of chiral building blocks such as (3S)-1,3-dihydroxypentan-2-one and downstream amino alcohols [1]. The reaction releases CO2, driving irreversibility, and proceeds in aqueous conditions without requiring expensive phosphorylated donors [2]. This application scenario supports procurement by process chemistry groups and pharmaceutical intermediate manufacturers developing biocatalytic routes to chiral synthons.

Kinetic Characterization and Isoform Discrimination of Hydroxypyruvate Reductases in Photorespiration Research

The differential substrate affinity of 3-Hydroxypyruvate for hydroxypyruvate reductase isoforms—HPR-1 (Km = 0.12 mM) versus HPR-2 (Km = 0.7 mM)—enables isoform-specific kinetic assays in plant photorespiration studies [1]. Researchers characterizing HPR activity in leaf extracts or recombinant systems should procure 3-Hydroxypyruvate to perform substrate saturation experiments and differentiate isoform contributions. The nearly 6-fold difference in Km values provides a quantifiable basis for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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